Methyl 2-amino-3-chloro-5-methoxybenzoate
Overview
Description
Methyl 2-amino-3-chloro-5-methoxybenzoate (M2AC5MB) is an organic compound that belongs to the class of compounds known as benzoic acid derivatives. It is a white crystalline solid with a molecular weight of 199.59 g/mol and a melting point of approximately 130°C. M2AC5MB is a versatile compound that has a wide range of applications in the chemical and pharmaceutical industries. In particular, it is used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and antimalarial drugs. Additionally, M2AC5MB has been used as a building block for the synthesis of other organic compounds with potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Evaluation
"Methyl 2-amino-3-chloro-5-methoxybenzoate" serves as a key starting material or intermediate in the synthesis of diverse heterocyclic compounds with potential biological activities. For instance, its structural analogs have been explored for their antimitotic and tubulin inhibitory activities, highlighting its utility in designing anticancer agents. Romagnoli et al. (2008) synthesized a series of compounds using a similar structure, identifying potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death in cancer cells Romagnoli, R., Baraldi, P., Sarkar, T., et al. (2008).
Antibacterial and Antimicrobial Activities
Compounds derived from "Methyl 2-amino-3-chloro-5-methoxybenzoate" have been evaluated for their antibacterial and antimicrobial potentials. Chohan, Z., Scozzafava, A., & Supuran, C. (2003) investigated zinc complexes of Schiff bases derived from benzothiazole, showing significant antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This indicates its role in developing new antibacterial agents Chohan, Z., Scozzafava, A., & Supuran, C. (2003).
Lipase and α-Glucosidase Inhibition
In the quest for novel therapeutic agents for metabolic disorders, derivatives of "Methyl 2-amino-3-chloro-5-methoxybenzoate" have been studied for their enzyme inhibitory activities. Bekircan, O., Ülker, S., & Menteşe, E. (2015) synthesized novel heterocyclic compounds showing promising lipase and α-glucosidase inhibitory activities, which could be beneficial in treating diseases like obesity and diabetes Bekircan, O., Ülker, S., & Menteşe, E. (2015).
Polyaniline Doping
The chemical has also found applications in material science, particularly in the synthesis and doping of conducting polymers. Amarnath, C. A., & Palaniappan, S. (2005) explored the use of benzoic acid and its derivatives, including substances similar to "Methyl 2-amino-3-chloro-5-methoxybenzoate," for doping polyaniline. This research contributes to the development of advanced materials with enhanced electrical conductivity Amarnath, C. A., & Palaniappan, S. (2005).
properties
IUPAC Name |
methyl 2-amino-3-chloro-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJJZVFKZDFADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-chloro-5-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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